4-Oxo-4H-thiopyran-2,6-dicarboxylic acid
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Overview
Description
4-Oxo-4H-thiopyran-2,6-dicarboxylic acid is a sulfur-containing heterocyclic compound It is structurally related to chelidonic acid, which is a biogenic dicarboxylic acid with a γ-pyrone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-thiopyran-2,6-dicarboxylic acid can be achieved through the treatment of 6-trifluoromethylcomanic acid with sodium hydrosulfide. This reaction affords 4-Oxo-6-trifluoromethyl-4H-thiopyran-2-carboxylic acid, which can then be decarboxylated to yield this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound. Most of the synthesis methods are still in the research and development stage.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-thiopyran-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiopyran derivatives.
Scientific Research Applications
4-Oxo-4H-thiopyran-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Medicine: Due to its structural similarity to chelidonic acid, it may possess anticancer, antibacterial, and antioxidant properties.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4H-thiopyran-2,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins and other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
4-Oxo-4H-thiopyran-2,6-dicarboxylic acid is similar to other sulfur-containing heterocycles such as:
Chelidonic acid: A biogenic dicarboxylic acid with a γ-pyrone core.
Thiopyran-2-carboxylic acid: Another sulfur-containing heterocycle with similar reactivity.
Thiocoumarins: Compounds with a sulfur atom in the coumarin ring.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
671215-19-3 |
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Molecular Formula |
C7H4O5S |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
4-oxothiopyran-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H4O5S/c8-3-1-4(6(9)10)13-5(2-3)7(11)12/h1-2H,(H,9,10)(H,11,12) |
InChI Key |
ZYEFUTPAYPSVHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=CC1=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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